molecular formula C13H11IN2O3S B4958538 2-iodo-N-(3-sulfamoylphenyl)benzamide

2-iodo-N-(3-sulfamoylphenyl)benzamide

Cat. No.: B4958538
M. Wt: 402.21 g/mol
InChI Key: ABZRQGIBTXVJMV-UHFFFAOYSA-N
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Description

2-Iodo-N-(3-sulfamoylphenyl)benzamide is a benzamide derivative characterized by a 2-iodo-substituted benzoyl group and a 3-sulfamoylphenyl moiety attached via the amide nitrogen. The sulfamoyl group (–SO₂NH₂) on the phenyl ring enhances hydrogen-bonding capacity, which is critical for biological activity, particularly in enzyme inhibition contexts . This compound is synthesized via amide coupling between 2-iodobenzoyl chloride and 3-sulfamoylaniline, typically under basic conditions (e.g., triethylamine) in aprotic solvents .

Properties

IUPAC Name

2-iodo-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3S/c14-12-7-2-1-6-11(12)13(17)16-9-4-3-5-10(8-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZRQGIBTXVJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(3-sulfamoylphenyl)benzamide typically involves the iodination of a benzamide precursor. One common method starts with the reaction of 3-aminobenzenesulfonamide with 2-iodobenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(3-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a sulfone derivative .

Mechanism of Action

The mechanism of action of 2-iodo-N-(3-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death . Additionally, the iodine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amide Nitrogen

2-Iodo-N-(2-methoxyethyl)benzamide (Compound 27)
  • Structure : Methoxyethyl group replaces the sulfamoylphenyl moiety.
  • Synthesis : 34% yield via reaction of 2-iodobenzoyl chloride with 2-methoxyethylamine .
  • Properties: The methoxyethyl group improves solubility in polar solvents compared to the sulfamoyl group.
N-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl) Analogs
  • Structure : Trifluoromethyl-biphenyl group introduces hydrophobicity and electron-withdrawing effects.
  • Synthesis : 49% yield; the trifluoromethyl group stabilizes the biphenyl system, as evidenced by ¹⁹F NMR signals at δ -62.5 ppm .
  • Properties : Enhanced lipophilicity (logP ~3.5) compared to the sulfamoyl derivative (logP ~2.8), influencing membrane permeability .

Substituent Variations on the Benzoyl Ring

2-Iodo-N-(3-methoxyphenyl)benzamide
  • Structure : Methoxy group at the meta position on the phenyl ring.
  • Properties : The methoxy group (–OCH₃) donates electrons, altering the electronic environment of the amide bond. Melting point: 128–130°C .
2-Iodo-N-(2-methyl-5-nitrophenyl)benzamide
  • Structure: Nitro (–NO₂) and methyl (–CH₃) groups introduce steric hindrance and electron-withdrawing effects.
  • Properties : The nitro group lowers pKa of the amide NH, increasing acidity (predicted pKa ~8.5 vs. ~10.2 for the sulfamoyl derivative) .

Hydrogen Bonding and Crystal Packing

  • The sulfamoyl group in 2-iodo-N-(3-sulfamoylphenyl)benzamide facilitates robust hydrogen-bonding networks (N–H···O and O–H···N interactions), as observed in polymorphic studies of related benzamides .
  • In contrast, morpholinomethyl-substituted analogs (e.g., 2-Iodo-N-(3-(morpholinomethyl)phenyl)benzamide) exhibit weaker hydrogen bonds due to steric shielding by the morpholine ring .

Enzymatic Inhibition Profiles

  • Carbonic Anhydrase Inhibition: Sulfamoyl-substituted benzamides (e.g., 3,4-Dimethoxy-N-(3-sulfamoylphenyl)benzamide) show IC₅₀ values in the nanomolar range (IC₅₀ = 12 nM), attributed to the –SO₂NH₂ group mimicking the substrate’s sulfonate moiety .
  • Halogen Bonding Effects: The 2-iodo substituent in the target compound enhances binding to hydrophobic enzyme pockets (e.g., in BMPR2 kinase inhibition), with a 3-fold potency increase over non-iodinated analogs .

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